molecular formula C11H8N2O3 B1426969 5-Phenoxypyrazine-2-carboxylic acid CAS No. 1342960-29-5

5-Phenoxypyrazine-2-carboxylic acid

Cat. No. B1426969
CAS RN: 1342960-29-5
M. Wt: 216.19 g/mol
InChI Key: NPQJUGUURXSTII-UHFFFAOYSA-N
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Description

5-Phenoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Phenoxypyrazine-2-carboxylic acid is 1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) . This indicates that the molecule consists of a carboxylic acid group attached to a phenoxypyrazine ring.


Physical And Chemical Properties Analysis

5-Phenoxypyrazine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 216.2 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Future Directions

While specific future directions for 5-Phenoxypyrazine-2-carboxylic acid are not mentioned in the available resources, research in the field of carboxylic acid derivatives is ongoing, with a focus on developing new pharmaceutical compounds and improving existing ones .

Mechanism of Action

Mode of Action

It is known that many carboxylic acid derivatives undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then reforms the carbonyl, ejecting the leaving group. This could potentially be a part of the interaction of 5-Phenoxypyrazine-2-carboxylic acid with its targets.

Biochemical Pathways

Carboxylic acid derivatives are known to play key roles in various biochemical pathways, including metabolism . They can participate in catabolic and anabolic reactions, which are essential for the breakdown and synthesis of important biomolecules in the body.

properties

IUPAC Name

5-phenoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQJUGUURXSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyrazine-2-carboxylic acid

CAS RN

1342960-29-5
Record name 5-phenoxypyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester influence its fluorescence properties?

A1: While the research doesn't directly investigate 5-Phenoxypyrazine-2-carboxylic acid, it provides insights into similar phenoxypyrazine derivatives. The study demonstrates that the presence and position of electron-donating groups on the benzene ring significantly impact fluorescence intensity. Compounds with electron-donating substituents, particularly at the ortho and para positions, exhibited higher fluorescence intensity [, ]. This suggests that the phenoxy group in 5-Phenoxypyrazine-2-carboxylic acid methyl ester, with its electron-donating properties, plays a crucial role in its fluorescence behavior. Furthermore, the study highlights that molecular rigidity contributes to enhanced fluorescence, indicating that the planar structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester likely contributes to its fluorescence properties [, ].

Q2: What spectroscopic data confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester?

A2: The research confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester and related derivatives using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy [, ]. These techniques provide detailed information about the compound's structure, including the presence and arrangement of specific functional groups like the carboxylic acid methyl ester and the phenoxy group.

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